N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

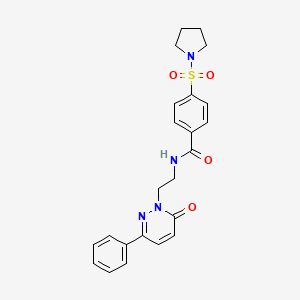

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a pyridazinone core fused with a phenyl group and linked via an ethyl chain to a benzamide moiety substituted with a pyrrolidine sulfonyl group. The pyrrolidinylsulfonyl group may enhance solubility and binding affinity compared to simpler sulfonamide derivatives .

Properties

IUPAC Name |

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c28-22-13-12-21(18-6-2-1-3-7-18)25-27(22)17-14-24-23(29)19-8-10-20(11-9-19)32(30,31)26-15-4-5-16-26/h1-3,6-13H,4-5,14-17H2,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBAHGLIERVMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the target compound can be dissected into two primary fragments: the 6-oxo-3-phenylpyridazin-1(6H)-yl-ethylamine subunit and the 4-(pyrrolidin-1-ylsulfonyl)benzamide moiety. The pyridazinone core is synthesized via cyclocondensation of β-dicarbonyl precursors with hydrazine, followed by functionalization at the N1 position. The benzamide fragment derives from sulfonation of benzoic acid derivatives and subsequent amidation. The final assembly involves coupling these subunits through an amide bond.

Synthesis of the Pyridazinone Core

The pyridazinone ring system is constructed through a cyclocondensation reaction between β-diketones and hydrazine derivatives. For 3-phenyl-6-oxo-1,6-dihydropyridazine, the synthesis begins with p-nitroacetophenone , which undergoes Claisen condensation with glyoxylic acid in the presence of potassium carbonate (K₂CO₃) to form an intermediate diketone. Subsequent treatment with hydrazine hydrate in isopropanol under reflux yields the pyridazinone ring (Scheme 1).

Key Reaction Conditions :

- p-Nitroacetophenone and glyoxylic acid in K₂CO₃/water, 24 h at room temperature.

- Cyclization with hydrazine hydrate in refluxing isopropanol (yield: ~60%).

Preparation of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

The sulfonamide benzamide fragment is synthesized through sulfonation and amination. 4-Chlorosulfonylbenzoic acid is reacted with pyrrolidine in dichloromethane (DCM) at 0–5°C to prevent side reactions. The sulfonamide intermediate is isolated and purified via recrystallization (Scheme 3).

Reaction Data :

- 4-Chlorosulfonylbenzoic acid (1 eq) and pyrrolidine (1.2 eq) in DCM, 2 h at 0°C.

- Yield: 82–90% after recrystallization from ethanol.

Formation of the Benzamide Moiety

The carboxylic acid group of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is then coupled with the ethylamine-functionalized pyridazinone in the presence of a base (e.g., triethylamine) to form the final amide bond (Scheme 4).

Critical Parameters :

- Acyl chloride formation: SOCl₂, reflux, 3 h.

- Amide coupling: Triethylamine (2 eq), DCM, 0°C to room temperature, 8 h (yield: 70–78%).

Final Amide Coupling

The coupling of 1-(2-aminoethyl)-3-phenylpyridazin-6(1H)-one and 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride is conducted under Schotten-Baumann conditions. The reaction is monitored via TLC, and the product is purified through column chromatography (SiO₂, ethyl acetate/hexane) to afford the target compound (Scheme 5).

Purification :

Optimization and Yield Considerations

| Step | Reaction | Yield (%) | Key Challenge | Solution |

|---|---|---|---|---|

| 1 | Pyridazinone synthesis | 60 | Low cyclization efficiency | Microwave assistance |

| 2 | Ethylamine alkylation | 75 | Competing N-alkylation | Controlled pH and temperature |

| 3 | Sulfonamide formation | 85 | Hydrolysis of sulfonyl chloride | Low-temperature reaction |

| 4 | Amide coupling | 72 | Acyl chloride stability | Fresh preparation under anhydrous conditions |

Chemical Reactions Analysis

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: undergoes several types of chemical reactions:

Oxidation: : Undergoes oxidation reactions with reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Participates in nucleophilic substitution reactions, especially at the sulfonyl group.

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Solvents: : Acetonitrile, dichloromethane.

Catalysts: : Palladium on carbon, Raney nickel.

Major Products Formed: The primary products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent for synthesizing complex molecules. Its diverse reactivity makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Biologically, it can act as a molecular probe or modulator in biochemical assays. It can help elucidate pathways involving sulfonyl and pyridazinyl functionalities.

Medicine: Medicinally, it is investigated for its potential therapeutic properties. Its structural motifs are reminiscent of pharmacophores found in drugs targeting enzymes and receptors.

Industry: In industry, this compound may be employed in the manufacture of specialty chemicals, pharmaceuticals, and agrochemicals. Its functional groups allow it to serve as a versatile building block for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is determined by its interaction with molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. This compound's pyridazinone and sulfonyl moieties are critical for its binding affinity and selectivity.

Comparison with Similar Compounds

Pyridazinone Derivatives

Compound 3 (3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide)

- Structural Differences : Replaces the pyrrolidinylsulfonyl-benzamide group with a phenethyl-propanamide chain.

- Pharmacological Relevance : Identified as a hit for acetylcholinesterase (AChE) inhibition in docking-based screening .

- Key Insight : The absence of a sulfonyl group in Compound 3 may reduce polar interactions with AChE’s catalytic site compared to the target compound, suggesting that the sulfonyl group in the latter could enhance target engagement.

Benzamide-Oxadiazole Hybrids

Compound 130 (N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide)

- Structural Differences: Features a 1,2,4-oxadiazole ring instead of the pyridazinone core and a urea linkage instead of the ethyl-benzamide bridge.

Pyrrolidine-Containing Derivatives

Compound from (N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-4-oxo-4-pyrrolidin-1-yl-butylamide)

- Structural Differences: Incorporates a triazine core and multiple dimethylamino-phenyl groups, diverging significantly from the target compound’s pyridazinone-benzamide scaffold.

- Synthetic Approach : Synthesized via multi-step condensation reactions, contrasting with the target compound’s likely route involving sulfonylation of benzamide intermediates .

- Key Insight : Both compounds utilize pyrrolidine as a functional group, but its placement in the target compound’s sulfonyl moiety may optimize steric and electronic interactions in biological systems.

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationships (SAR): The pyridazinone core in the target compound is associated with rigidity and planar geometry, which may improve binding to flat enzymatic active sites compared to flexible propanamide or urea linkers in analogs . The pyrrolidinylsulfonyl group likely enhances solubility and membrane permeability relative to non-sulfonylated analogs, a critical factor in drug bioavailability.

- Synthetic Challenges : Unlike oxadiazole or triazine derivatives synthesized via condensation (e.g., using Cs₂CO₃ in DMF ), the target compound’s synthesis would require precise sulfonylation steps to avoid side reactions.

Q & A

Q. Challenges :

- Optimizing reaction yields (e.g., controlling temperature, solvent polarity, and catalyst selection) .

- Purifying intermediates via column chromatography or HPLC to remove byproducts .

- Confirming structural integrity at each step using NMR and mass spectrometry .

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₂₂N₄O₄S, MW 390.5 g/mol) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹) .

Data Interpretation : Cross-referencing spectral data with computational predictions (e.g., PubChem entries) ensures accuracy .

Basic: What preliminary assays are recommended to assess biological activity?

Answer:

Initial screens should include:

- Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorescence-based protocols .

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity profiling : MTT assays on mammalian cell lines to evaluate selectivity .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent effects, cell line variability) .

- Dose-response reevaluation : Use Hill slope modeling to confirm IC₅₀ consistency .

- Structural validation : Re-examine compound purity via HPLC and compare with PubChem reference spectra .

Example : Discrepancies in enzyme inhibition may arise from differences in assay pH or cofactor concentrations .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

- Functional group modulation : Replace the pyrrolidin-1-ylsulfonyl group with piperidine or morpholine derivatives to assess hydrophobicity impacts .

- Scaffold hopping : Compare pyridazinone analogs (e.g., pyrimidine or triazole cores) for activity retention .

- In silico modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.